molecular formula C6H4ClN3 B140087 4-chloro-5H-pyrrolo[3,2-d]pyrimidine CAS No. 84905-80-6

4-chloro-5H-pyrrolo[3,2-d]pyrimidine

Cat. No.: B140087
CAS No.: 84905-80-6
M. Wt: 153.57 g/mol
InChI Key: ZGJDDWOXVGDTSP-UHFFFAOYSA-N
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Description

4-Chloro-5H-pyrrolo[3,2-d]pyrimidine (CAS: 84905-80-6) is a halogenated heterocyclic compound with a fused pyrrole-pyrimidine core. It is widely utilized as a synthetic intermediate in medicinal chemistry, particularly for kinase inhibitor development . The chlorine atom at the 4-position plays a critical role in its reactivity and binding properties, enabling diverse derivatization via nucleophilic substitution or cross-coupling reactions . Its molecular weight is 153.57 g/mol, and it is commercially available at competitive prices (e.g., $9.90/g for bulk quantities), making it a cost-effective building block . The compound requires storage under inert conditions at 2–8°C due to its sensitivity to moisture and oxidation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-5H-pyrrolo[3,2-d]pyrimidine typically involves the chlorination of pyrrolopyrimidine derivatives. One common method includes dissolving 4-hydroxyl pyrrolopyrimidine in phosphorus oxychloride (POCl3) and heating the mixture at 85°C for 2 hours. After cooling to 0°C, the reaction mixture is neutralized with sodium hydroxide, filtered, and washed with water to obtain the pure product .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistent quality of the final product .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at the 4-position undergoes substitution with nucleophiles such as amines, thiols, and alkoxides. This reaction is pivotal for introducing functional groups for drug discovery.

Reaction Type Reagents/Conditions Major Products References
Amine substitutionBenzyl bromides, K₂CO₃, DMF, 50–70°CN-Benzylated pyrrolopyrimidines
Thiol substitutionThiophenol, NaH, THF, reflux4-(Arylthio)-5H-pyrrolo[3,2-d]pyrimidines
Hydroxide substitutionNaOH (aqueous), 80°C4-Hydroxy-5H-pyrrolo[3,2-d]pyrimidine

Key Findings :

  • N-Benzylation proceeds efficiently under mild basic conditions to yield intermediates for antitumor agents .

  • Hydrolysis under alkaline conditions replaces chlorine with hydroxyl groups, enabling further functionalization .

Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable the formation of biaryl derivatives, expanding structural diversity.

Reaction Type Reagents/Conditions Major Products References
Suzuki couplingPd(PPh₃)₄, arylboronic acids, K₂CO₃, THF/H₂O4-Aryl-5H-pyrrolo[3,2-d]pyrimidines

Mechanistic Insight :

  • Suzuki reactions employ Pd catalysts to form carbon-carbon bonds between the pyrrolopyrimidine core and aromatic boronic acids .

  • Optimized conditions (1:1 THF/H₂O, 80°C) achieve yields >75% .

Acylation Reactions

The compound reacts with acylating agents to form amide derivatives, enhancing solubility and biological activity.

Reaction Type Reagents/Conditions Major Products References
AcetylationAcetic anhydride, pyridine, 60°C2-Acetamido-4-chloro-5H-pyrrolopyrimidine

Applications :

  • Acylation products exhibit improved pharmacokinetic properties in kinase inhibition assays.

Biological Activity and Derivative Design

Derivatives of 4-chloro-5H-pyrrolo[3,2-d]pyrimidine demonstrate dual inhibition of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), making them candidates for anticancer therapeutics .

Scientific Research Applications

Pharmaceutical Development

Antiviral and Anticancer Agents
4-Chloro-5H-pyrrolo[3,2-d]pyrimidine serves as a crucial intermediate in synthesizing various pharmaceuticals aimed at treating viral infections and cancers. Its structural properties allow it to enhance the efficacy of treatments by acting on specific biological pathways.

Mechanism of Action
The compound inhibits the growth of bacteria by binding to DNA gyrase, an enzyme critical for bacterial DNA replication. This action is particularly effective against pathogens such as Staphylococcus and Mycobacterium tuberculosis . Additionally, it has shown promise in modulating cell cycle dynamics in cancer cells, inducing apoptosis via mechanisms involving caspase activation .

Biochemical Research

Enzyme Inhibition Studies
In biochemical research, this compound is utilized to investigate enzyme inhibition and receptor binding. These studies contribute to understanding biological pathways and developing targeted therapies for various diseases .

Case Study: HepG2 Cell Line
In a study involving HepG2 cells (a liver cancer cell line), treatment with derivatives of this compound resulted in significant alterations in cell cycle distribution and increased apoptosis rates. Flow cytometry analysis revealed a shift in the G1 phase population from 43.86% to 49.18%, indicating its potential as an anticancer agent .

Agricultural Chemistry

Development of Agrochemicals
The compound is explored for its potential in creating new agrochemicals. Research focuses on developing effective pesticides and herbicides that are environmentally friendly, aiming to reduce the ecological impact of traditional agricultural chemicals .

Material Science

Synthesis of Novel Materials
In material science, this compound is involved in synthesizing polymers and nanomaterials. These materials have applications in electronics and renewable energy technologies due to their unique properties .

Diagnostic Tools

Innovative Imaging Techniques
The compound is also investigated for its role in developing diagnostic agents that aid in early disease detection through advanced imaging techniques. This application highlights its versatility beyond traditional therapeutic roles .

Data Tables

Application Area Key Uses Examples/Findings
Pharmaceutical DevelopmentAntiviral and anticancer agentsEnhances treatment efficacy; induces apoptosis in HepG2 cells
Biochemical ResearchEnzyme inhibition studiesModulates biological pathways; binds to DNA gyrase
Agricultural ChemistryDevelopment of pesticides/herbicidesEnvironmentally friendly formulations
Material ScienceSynthesis of polymers/nanomaterialsApplications in electronics and renewable energy
Diagnostic ToolsDevelopment of imaging agentsAids early disease detection

Mechanism of Action

The mechanism of action of 4-chloro-5H-pyrrolo[3,2-d]pyrimidine involves its interaction with specific molecular targets. For instance, it binds to the enzyme DNA gyrase, inhibiting its activity and preventing the replication of bacterial DNA. This mechanism is particularly effective against bacterial strains such as Staphylococcus and Mycobacterium tuberculosis . Additionally, the compound has been shown to induce apoptosis in cancer cells by targeting key proteins involved in cell cycle regulation and apoptosis pathways .

Comparison with Similar Compounds

Structural and Functional Analogues

A comparison of key pyrrolo[3,2-d]pyrimidine derivatives is summarized in Table 1.

Compound Name Substituents Key Properties/Applications References
4-Chloro-5H-pyrrolo[3,2-d]pyrimidine 4-Cl Synthetic intermediate for kinase inhibitors; high reactivity due to Cl leaving group
7-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine 4-Cl, 7-Br Enhanced electrophilicity for Suzuki couplings; used in nucleoside analog synthesis
4-Hydroxy-5H-pyrrolo[3,2-d]pyrimidine 4-OH High-cost ($280/g); limited solubility; used in antiviral drug synthesis
4-Benzyloxy-5H-pyrrolo[3,2-d]pyrimidine 4-OBn Improved solubility via benzyl protection; precursor for deprotection strategies
2-Methyl-4-chloro-5H-pyrrolo[3,2-d]pyrimidine 4-Cl, 2-Me Increased lipophilicity (logP ~1.8); explored in CNS-targeting agents
LY231514 (Pemetrexed) 5-ethyl, 4-NH2, 7-benzoyl Clinically approved antifolate; inhibits TS, DHFR, and GARFT enzymes via polyglutamation

Physicochemical and Economic Factors

  • Solubility : The 4-chloro derivative has moderate solubility in polar aprotic solvents (e.g., DMSO) but poor aqueous solubility, whereas hydroxylated analogs (e.g., 4-OH) exhibit even lower solubility .
  • Cost Efficiency : The 4-chloro compound’s low cost ($9.90/g) contrasts sharply with specialized analogs like 4-OH ($280/g) or brominated derivatives (~$50/g), reflecting synthetic complexity and scale .

Key Research Findings

  • Binding Mode Studies : STD-NMR and ITC data reveal that this compound derivatives achieve high ligand efficiencies (LE up to 0.83) due to the chlorine atom’s role in hydrophobic interactions, bypassing traditional hinge-binding motifs .
  • Synthetic Optimization : Microwave-assisted reactions and retrosynthetic algorithms have streamlined the production of 4-chloro derivatives, reducing reliance on expensive starting materials .

Biological Activity

4-Chloro-5H-pyrrolo[3,2-d]pyrimidine, a purine analog, has garnered attention in pharmaceutical research due to its significant biological activities, particularly its antibacterial and antitumor properties. This compound operates primarily through the inhibition of critical enzymes involved in DNA replication and transcription, making it a potential candidate for treating various bacterial infections and cancers.

This compound is characterized by the following chemical properties:

  • Molecular Formula : C7_7H6_6ClN3_3
  • Molecular Weight : 171.59 g/mol
  • CAS Number : 84905-80-6

The primary mechanism of action for this compound involves its binding to DNA gyrase, an essential enzyme in bacterial DNA replication. By inhibiting this enzyme, the compound prevents the supercoiling of DNA necessary for replication and transcription, thus exhibiting antibacterial effects against pathogens such as Staphylococcus aureus and Mycobacterium tuberculosis .

Table 1: Biological Activity Overview

Activity TypeTarget EnzymeEffectReference
AntibacterialDNA gyraseInhibition of bacterial growth
AntitumorRNA polymeraseInduction of apoptosis in cancer cells
Microtubule DepolymerizationTubulinDisruption of microtubule assembly

Antibacterial Activity

Research indicates that this compound exhibits potent antibacterial activity. It has been shown to effectively inhibit the growth of various bacteria by targeting DNA gyrase. This activity is particularly relevant in treating infections caused by resistant strains of bacteria.

Antitumor Activity

In addition to its antibacterial properties, this compound has demonstrated promising antitumor effects. In studies involving HepG2 liver cancer cells, treatment with this compound resulted in:

  • Cell Cycle Arrest : The compound induced G1 phase arrest, leading to decreased cell proliferation.
  • Apoptosis Induction : Flow cytometry analysis revealed a significant increase in apoptotic cells following treatment, indicating that the compound activates programmed cell death pathways .

Table 2: Effects on HepG2 Cells

Treatment Concentration (µM)% Apoptotic Cells (Early Stage)% Apoptotic Cells (Late Stage)
Control0.510.29
1015.639.74

Case Studies

  • Study on HepG2 Cells : A study evaluated the effects of this compound on HepG2 cells, revealing that it significantly increased apoptosis and altered cell cycle distribution. The expression levels of pro-apoptotic proteins such as Bax were upregulated while anti-apoptotic proteins like Bcl-2 were downregulated .
  • Microtubule Disruption Study : Another investigation focused on the ability of substituted pyrrolo[3,2-d]pyrimidines to disrupt microtubule formation in tumor cells. The results indicated that these compounds could effectively displace colchicine binding to tubulin and inhibit cellular proliferation at nanomolar concentrations .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-chloro-5H-pyrrolo[3,2-d]pyrimidine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves chlorination of pyrrolo-pyrimidine precursors. For example, this compound is synthesized by treating the parent compound with phosphorus oxychloride (POCl₃) under reflux conditions . Alternative routes include using DBU (1,8-diazabicycloundec-7-ene) and BOMCl (benzyloxymethyl chloride) in anhydrous THF at 0°C, followed by gradual warming to room temperature . Key variables affecting yield include solvent choice (e.g., THF vs. DMF), stoichiometry of reagents (e.g., 2 equivalents of DBU), and reaction time (4–15 hours).

Q. How can researchers purify and characterize this compound?

  • Methodological Answer : Purification is commonly achieved via column chromatography using gradients of chloroform/methanol (e.g., 100:1 to 50:3 v/v) . Characterization relies on 1^1H/13^13C NMR (e.g., δ 8.54 ppm for H-2 in CD₃OD) and mass spectrometry (EI-MS m/z 167/169 for [M]⁺) . For halogenated derivatives, elemental analysis ensures purity (e.g., C, H, N within 0.4% of theoretical values) .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer : The compound is hygroscopic and should be stored under inert atmosphere (N₂/Ar) at 2–8°C . Personal protective equipment (PPE) including nitrile gloves and fume hoods are mandatory due to acute oral toxicity (H302) and respiratory irritation (H335) . Waste must be neutralized with aqueous NaHCO₃ before disposal .

Advanced Research Questions

Q. How does the chlorine substituent at the 4-position influence kinase inhibition activity?

  • Methodological Answer : The chlorine atom enhances electrophilicity, enabling covalent interactions with kinase active sites (e.g., EGFR, VEGFR2). Computational docking studies suggest that the chlorine’s steric and electronic effects improve binding affinity by 2–3 kcal/mol compared to non-halogenated analogs . However, selectivity varies: substituents at the 5-position (e.g., ethyl vs. methyl) modulate interactions with hydrophobic pockets, as shown in comparative IC₅₀ assays .

Q. What strategies resolve contradictions in reported kinase inhibition data for pyrrolo-pyrimidine analogs?

  • Methodological Answer : Discrepancies in IC₅₀ values (e.g., CDK2 inhibition ranging from 10 nM to 1 µM) often stem from assay conditions (e.g., ATP concentration, pH). Standardizing protocols (e.g., using 1 mM ATP in Tris-HCl buffer, pH 7.4) and validating with orthogonal methods (SPR vs. fluorescence polarization) can reconcile data . Additionally, crystallographic analysis of ligand-enzyme complexes clarifies binding modes .

Q. How can regioselective functionalization of this compound be achieved for SAR studies?

  • Methodological Answer : Bromination at the 7-position is achieved using N-bromosuccinimide (NBS) in THF under N₂, yielding 7-bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine (63% yield) . For alkylation, NaH in DMF at 0°C with iodomethane selectively methylates the 5-position (93% yield) . Monitoring via TLC (Rf 0.32 in CHCl₃/MeOH) ensures reaction progression.

Q. What computational tools predict synthetic pathways for novel this compound derivatives?

  • Methodological Answer : Retrosynthesis platforms like Pistachio and Reaxys leverage reaction databases to propose routes. For example, AI models prioritize one-step chlorination using POCl₃ over multi-step sequences (plausibility score >0.85) . Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize transition states for regioselective substitutions .

Q. How do researchers design biological assays to evaluate antitumor activity of this compound derivatives?

  • Methodological Answer : In vitro cytotoxicity is assessed via MTT assays using human cancer cell lines (e.g., HCT-116, IC₅₀ <10 µM). For kinase profiling, competitive binding assays with 33^{33}P-ATP quantify inhibition of autophosphorylation . In vivo efficacy is tested in xenograft models (e.g., BALB/c mice with MDA-MB-231 tumors), monitoring tumor volume reduction over 21 days .

Properties

IUPAC Name

4-chloro-5H-pyrrolo[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c7-6-5-4(1-2-8-5)9-3-10-6/h1-3,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGJDDWOXVGDTSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50418676
Record name 4-chloro-5H-pyrrolo[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50418676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84905-80-6
Record name 4-chloro-5H-pyrrolo[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50418676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-5H-pyrrolo[3,2-d]pyrimidine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Into a 50-mL round-bottom flask was placed a solution of 3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (5 g, 35.52 mmol, 1.00 equiv, 96%) in trichlorophosphate (20 mL). The resulting solution was stirred at reflux for 1 h, concentrated under vacuum, dissolved in 100 mL of ethyl acetate, washed with 2×100 mL of 10% aqueous sodium bicarbonate and 1×100 mL of brine, dried over anhydrous sodium sulfate and concentrated under vacuum. The residue was applied onto a silica gel column eluted with ethyl acetate/petroleum ether (1:8) to afford 2 g (36%) of 4-chloro-5H-pyrrolo[3,2-d]pyrimidine as a yellow solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one, (1.8 g, 13.5 mmol, 1 equiv.) and 50 mL of POCl3 was warmed at reflux for 2 hours, cooled to room temperature, and concentrated in vacuo. The residue was then diluted with 200 mL of water, made basic with solid potassium carbonate and extracted with EtOAc. The combined organic layers were dried, filtered, and concentrated in vacuo to provide 1.18 g (57%) of 4-chloro-5H-pyrrolo[3,2-d]pyrimidine as a yellow solid which was used without further purification.
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-chloro-5H-pyrrolo[3,2-d]pyrimidine
4-chloro-5H-pyrrolo[3,2-d]pyrimidine
4-chloro-5H-pyrrolo[3,2-d]pyrimidine
4-chloro-5H-pyrrolo[3,2-d]pyrimidine
4-chloro-5H-pyrrolo[3,2-d]pyrimidine
4-chloro-5H-pyrrolo[3,2-d]pyrimidine

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